
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate, also known as EMA, is a chemical compound that has been widely researched for its potential applications in various fields. EMA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Proton Exchange Membranes in Fuel Cells
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate contributes to the development of novel sulfonated polymers used in proton exchange membranes (PEMs) for fuel cell applications. These membranes facilitate efficient proton and methanol transport, crucial for the operational efficiency of fuel cells. The synthesized sulfonated side-chain grafting unit, when incorporated into poly(arylene ether sulfone) copolymers, exhibits high proton conductivity, making it suitable for use in fuel cell membranes (Kim, Robertson, & Guiver, 2008).
Organophosphorus Compounds
The compound plays a role in the synthesis of organophosphorus compounds, serving as a reactant in specific reactions to produce derivatives with potential applications in various chemical processes. Such compounds are essential in the development of new materials and chemical intermediates, highlighting its versatility in synthetic chemistry (Pedersen & Lawesson, 1974).
Aqueous Reactive Urethane Oligomers
Research into urethane oligomers incorporating sulfonic acid groups indicates the compound's utility in creating materials with varied reactive groups. These oligomers demonstrate significant potential in coatings and adhesives due to their desirable properties, such as particle size and thermal stability, further underscoring the compound's application in materials science (Yen, Huang, & Hong, 2007).
Catalysts for Organic Synthesis
The compound has been used to support the synthesis of complex organic molecules, including ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. Its use as a catalyst in organic reactions emphasizes its importance in facilitating efficient, environmentally friendly chemical processes (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Crystal Structure Analysis
The compound has been subject to crystal structure analysis to better understand its molecular geometry and potential as an AHAS inhibitor. Such studies are crucial for the design of new molecules with specific biological activities, demonstrating its application in pharmaceutical chemistry (Shang et al., 2011).
Swelling Properties for DMFC Membranes
Investigations into the swelling properties of proton-conducting membranes, including those derived from sulfonated poly(phenylene sulfone), have highlighted the compound's relevance in enhancing the selectivity and efficiency of direct methanol fuel cells (DMFCs). This research contributes to the development of more effective and durable fuel cell technologies (Saarinen et al., 2007).
Propriétés
IUPAC Name |
ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-4-30-23(25)15-20(16-9-11-17(28-2)12-10-16)24-31(26,27)22-14-13-21(29-3)18-7-5-6-8-19(18)22/h5-14,20,24H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWGTKEJDZFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


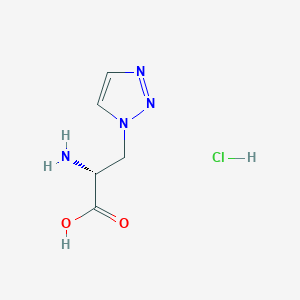

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)
![N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2678877.png)
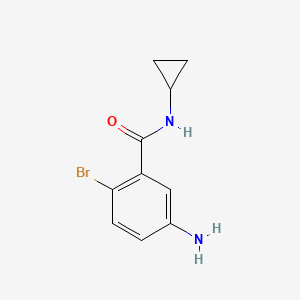
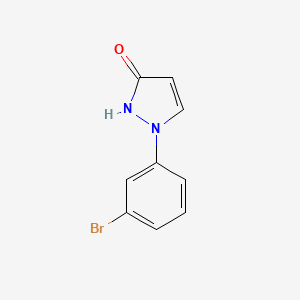
![methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2678884.png)

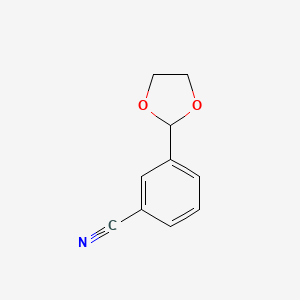
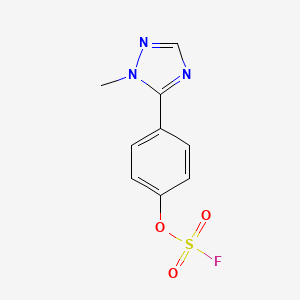
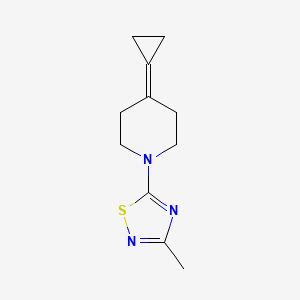

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2678896.png)